Cas no 2227800-52-2 (methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate)

methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate structure
2227800-52-2 structure
Product Name:methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate
CAS No:2227800-52-2
MF:C11H11ClO5
MW:258.655042886734
CID:5570374
PubChem ID:165641526
Update Time:2025-07-22

methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate
    • EN300-1988688
    • 2227800-52-2
    • Inchi: 1S/C11H11ClO5/c1-15-10(14)4-8(13)6-2-7(12)11-9(3-6)16-5-17-11/h2-3,8,13H,4-5H2,1H3/t8-/m1/s1
    • InChI Key: AOYKFKQSGQITJH-MRVPVSSYSA-N
    • SMILES: ClC1C=C(C=C2C=1OCO2)[C@@H](CC(=O)OC)O

Computed Properties

  • Exact Mass: 258.0295011g/mol
  • Monoisotopic Mass: 258.0295011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 65Ų

methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate Pricemore >>

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Additional information on methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate

Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate: A Comprehensive Overview

Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate, with the CAS number 2227800-52-2, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The compound belongs to a class of molecules known for their diverse biological activities, making it a subject of extensive research and investigation.

The structural complexity of Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate is evident from its name. The presence of a chiral center at the 3-position, denoted by the (3R) configuration, suggests that this compound may exhibit stereoselective properties. Such stereochemical features are often crucial in determining the biological activity and efficacy of pharmaceutical agents. The core structure of the compound consists of a dioxaindan ring system, which is a fused bicyclic moiety containing two oxygen atoms. This particular scaffold is known to be present in several bioactive natural products and synthetic drugs.

The substituent at the 5-position of the dioxaindan ring, specifically the 7-chloro group, adds another layer of complexity to the molecule. Chloro substituents are frequently incorporated into drug molecules due to their ability to enhance metabolic stability and binding affinity. The hydroxypropanoate moiety at the 3-position introduces a carboxylic acid ester functionality, which can influence solubility and pharmacokinetic properties. These structural elements collectively contribute to the unique chemical profile of Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate.

Recent research in the field of medicinal chemistry has highlighted the importance of chiral molecules in drug development. The stereochemistry of a compound can significantly impact its biological activity, with different enantiomers often exhibiting distinct pharmacological effects. In the case of Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate, the (R) configuration at the chiral center may play a critical role in its interactions with biological targets. Studies have shown that enantiomerically pure compounds can exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

The dioxaindan scaffold is particularly interesting due to its presence in several known bioactive compounds. This moiety has been explored for its potential applications in treating various diseases, including neurological disorders and infectious diseases. The chloro substituent on the dioxaindan ring may enhance binding interactions with biological targets by increasing lipophilicity and metabolic stability. Additionally, the hydroxypropanoate group can serve as a site for further functionalization, allowing for the development of novel derivatives with enhanced pharmacological properties.

Current research efforts are focused on synthesizing and evaluating derivatives of Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate for potential therapeutic applications. These studies aim to explore the compound's biological activity across different disease models and identify new targets for drug development. The use of computational methods and high-throughput screening techniques has accelerated the discovery process, enabling researchers to rapidly assess the potential of this compound and its derivatives.

The synthesis of Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate presents several challenges due to its complex structure. Advanced synthetic methodologies are required to achieve high yields and enantioselectivity during production. Techniques such as asymmetric catalysis and chiral auxiliary-assisted synthesis have been employed to ensure the correct stereochemical configuration of the compound. These synthetic approaches are critical for obtaining enantiomerically pure samples, which are essential for evaluating biological activity and pharmacokinetic properties.

The pharmacological profile of Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate is still under investigation, but preliminary studies suggest that it may exhibit promising biological activities. The compound has shown potential in vitro against various pathogens and disease models, indicating its utility as a lead compound for drug development. Further preclinical studies are necessary to validate these findings and explore possible therapeutic applications in vivo.

In conclusion, Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate is a structurally complex and intriguing compound with significant potential in pharmaceutical chemistry. Its unique features, including the chiral center, dioxaindan scaffold, and chloro substituent, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like Methyl (3R)-3-(7-chloro-1,3-dioxaindan-5-yl)-3-hydroxypropanoate will play a crucial role in shaping future therapeutic strategies.

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